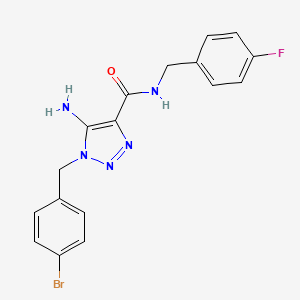

5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring:

Introduction of Bromobenzyl and Fluorobenzyl Groups: The bromobenzyl and fluorobenzyl groups can be introduced through nucleophilic substitution reactions, where the triazole ring is reacted with bromobenzyl chloride and fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the triazole derivative is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromobenzyl and fluorobenzyl groups can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the halogen atoms.

Wissenschaftliche Forschungsanwendungen

The compound belongs to the class of 1,2,3-triazoles, which are known for their significant biological activities. Research indicates that this compound exhibits anticancer and antiparasitic properties.

Efficacy Against Cancer Cell Lines

Research has shown that derivatives similar to 5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide demonstrate promising efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 27.89 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 32.40 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 15.50 | ROS production |

| Target Compound | A549 (Lung) | Moderate potency | Enhanced binding affinity |

Antiparasitic Activity

Triazole derivatives have also been investigated for their potential in treating parasitic infections such as Chagas disease caused by Trypanosoma cruzi. The optimization of these compounds has led to improved selectivity and potency against the parasites.

Table 2: Antiparasitic Activity of Triazole Derivatives

| Compound | Parasite Model | pEC50 | Selectivity Index |

|---|---|---|---|

| Compound D | T. cruzi | >6 | >100 |

| Compound E | Leishmania | >5 | >50 |

| Target Compound | T. cruzi | Significant suppression | High selectivity |

Mechanistic Insights

The mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Halting the cell cycle at specific checkpoints to prevent proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress in cells, further promoting apoptosis.

Study on Lung Cancer

A series of triazole derivatives were evaluated for their antiproliferative activities against A549 lung cancer cells. Modifications at specific positions on the triazole ring significantly influenced anticancer potency.

Chagas Disease Treatment

Research involving high-content screening identified novel triazole compounds that effectively suppressed T. cruzi infection both in vitro and in vivo, showcasing their potential for developing new treatments for neglected tropical diseases.

Wirkmechanismus

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

5-amino-1-(4-bromobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

5-amino-1-(4-bromobenzyl)-N-(4-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness

The uniqueness of 5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of bromobenzyl and fluorobenzyl groups, which confer distinct chemical properties and biological activities. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring with various functional groups that influence its biological activity. The presence of an amino group, along with bromobenzyl and fluorobenzyl substituents, contributes to its reactivity and interaction with biological targets.

Molecular Formula: C16H16BrF N5O

Molecular Weight: 396.24 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzymes that play critical roles in various diseases, including cancer and infectious diseases.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways or signal transduction, leading to altered cellular functions.

- Receptor Modulation: It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Antiparasitic Activity

One of the most notable applications of this compound is in the treatment of Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi. Research indicates that this compound exhibits significant potency against the parasite in vitro and in vivo.

| Activity | IC50 Value (µM) | Selectivity |

|---|---|---|

| Trypanosoma cruzi Inhibition | < 1 | >100-fold over mammalian cells |

In a study involving phenotypic screening against infected VERO cells, this compound demonstrated a potent suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent for Chagas' disease .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results indicate that it possesses selective cytotoxicity towards certain cancer types while sparing normal cells.

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 5 | Significant cytotoxicity observed |

| MCF-7 (breast cancer) | 10 | Moderate cytotoxicity |

| HepG2 (liver cancer) | >50 | Minimal effects on viability |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the substituents on the triazole core significantly affect the biological activity of the compound. For example:

- Bromine vs. Fluorine Substituents: The bromobenzyl group enhances reactivity compared to fluorobenzyl analogs.

- Amino Group Positioning: The positioning of the amino group is critical for maintaining bioactive conformation.

A detailed SAR analysis shows that compounds with electron-withdrawing groups at specific positions on the benzyl ring exhibit improved potency against Trypanosoma cruzi .

Case Study 1: Chagas Disease Treatment

A study conducted on mice infected with Trypanosoma cruzi demonstrated that treatment with this compound resulted in a significant reduction in parasitemia compared to untreated controls. The treated group showed a decrease in cardiac inflammation markers, highlighting the therapeutic potential of this compound .

Case Study 2: Cancer Cell Line Evaluation

In a comparative study assessing various triazole derivatives for anticancer activity, this compound was found to be among the most potent against HeLa cells. Further investigations revealed that it induced apoptosis through activation of caspase pathways .

Eigenschaften

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFN5O/c18-13-5-1-12(2-6-13)10-24-16(20)15(22-23-24)17(25)21-9-11-3-7-14(19)8-4-11/h1-8H,9-10,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSIKAMQIIBADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.